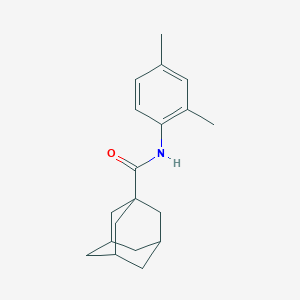
N-(2,4-dimethylphenyl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)adamantane-1-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a dimethylphenyl group attached to the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)adamantane-1-carboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 2,4-dimethylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: N-(2,4-dimethylphenyl)adamantane-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the dimethylphenyl group or the adamantane core can be modified. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents, and catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
Chemistry: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and hydrophobic framework, which can enhance binding affinity to hydrophobic pockets in proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the adamantane core.
N-(2,4-Dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of the adamantanecarboxamide.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: Contains a formamidine group instead of the adamantanecarboxamide.
Uniqueness: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is unique due to the presence of the adamantane core, which imparts rigidity and hydrophobicity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-17(13(2)5-12)20-18(21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMAFBGQNUAGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
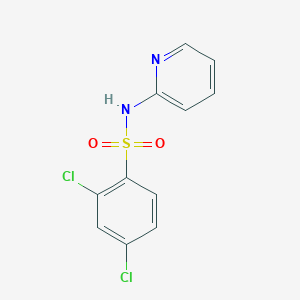
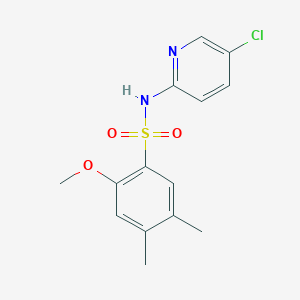
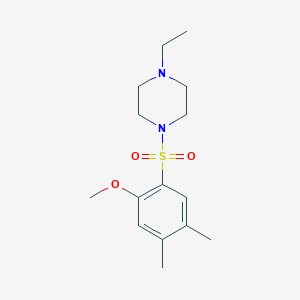
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B345003.png)
amine](/img/structure/B345005.png)
amine](/img/structure/B345006.png)
amine](/img/structure/B345007.png)
amine](/img/structure/B345008.png)
amine](/img/structure/B345009.png)
![1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B345013.png)
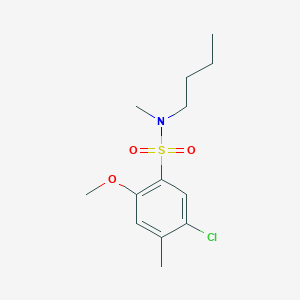
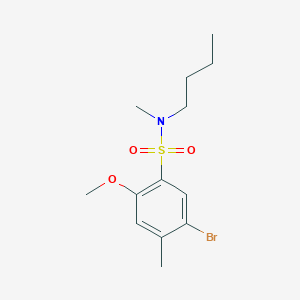
![(4-{[(4-Ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345023.png)
amine](/img/structure/B345027.png)
